1-(2-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(2-Nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a 4,5-dihydroimidazole derivative featuring a 2-nitrobenzoyl group at position 1 and a 3-(trifluoromethyl)benzylsulfanyl group at position 2. The dihydroimidazole core (imidazoline) confers partial saturation to the heterocyclic ring, altering its electronic and conformational properties compared to fully aromatic imidazoles.
Properties
IUPAC Name |
(2-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)13-5-3-4-12(10-13)11-28-17-22-8-9-23(17)16(25)14-6-1-2-7-15(14)24(26)27/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDOWJPSMJAPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole represents a novel class of imidazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various pathogens.
Chemical Structure and Properties
1-(2-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is characterized by the following structural features:
- Imidazole ring : A five-membered nitrogen-containing heterocycle that is pivotal in many biological processes.
- Nitrobenzoyl group : Known for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.
- Trifluoromethyl group : Often associated with increased biological activity due to its electronegative nature.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antibacterial
- Antifungal
- Antitumor
- Anti-inflammatory
Antibacterial Activity
Studies have demonstrated that imidazole derivatives can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related study highlighted the importance of substituents on the imidazole ring for enhancing antibacterial potency. The presence of electron-withdrawing groups significantly improved activity against resistant strains .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | MRSA | 0.5 µg/mL |
| 2 | E. coli | 0.25 µg/mL |
| 3 | P. aeruginosa | 0.75 µg/mL |
The mechanisms underlying the antibacterial effects of imidazole derivatives often involve:
- Inhibition of cell wall synthesis : Disruption of bacterial cell wall formation leading to cell lysis.
- Interference with nucleic acid synthesis : Some compounds may inhibit DNA gyrase or topoisomerase, essential enzymes for bacterial replication.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of imidazole derivatives similar to the target compound:
- Jain et al. (2021) synthesized various imidazole derivatives and assessed their antimicrobial activity using the cylinder well diffusion method. They found that certain compounds exhibited significant inhibition zones against E. coli and S. aureus .
- Brahmbhatt et al. (2020) evaluated the antibacterial properties of newly synthesized pyrazole-imidazole hybrids, reporting notable activity against multiple bacterial strains with MIC values ranging from 10 to 20 µg/mL .
- A preliminary exploration by Ahsan et al. indicated that specific structural modifications in imidazoles could enhance their efficacy against resistant bacterial strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
- 4,5-Dihydroimidazole Derivatives: 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole (): Position 1 is substituted with a benzenesulfonyl group, while position 2 bears a 3,4-dichlorobenzylsulfanyl group. The sulfonyl group (oxidized sulfur) increases polarity compared to the target compound’s nitrobenzoyl substituent. 1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (): An allyl group at position 1 and a 3,4-dichlorobenzylsulfanyl group at position 2. The allyl substituent introduces π-bond conjugation, contrasting with the nitrobenzoyl group’s electron-withdrawing nature .
- Fully Aromatic Imidazoles: 2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole (): Features a sulfonyl group and a propynyl substituent. 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole (): A trifluoromethylphenyl group at position 2, similar to the target’s 3-(trifluoromethyl)benzylsulfanyl group. However, the lack of a sulfanyl linker reduces steric bulk .
Substituent Analysis
- Hydrophobicity : The trifluoromethyl and benzyl groups enhance lipophilicity, which may improve membrane permeability compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
